molecular formula C22H20N6O3S4 B5005342 N,N'-(oxydibenzene-4,1-diyl)bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}

N,N'-(oxydibenzene-4,1-diyl)bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}

Cat. No.: B5005342
M. Wt: 544.7 g/mol
InChI Key: ZBHJCVVIURPPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(oxydibenzene-4,1-diyl)bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide} is a complex organic compound characterized by its unique structure, which includes an oxydibenzene core and thiadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(oxydibenzene-4,1-diyl)bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide} typically involves multiple steps. One common method includes the reaction of oxydibenzene derivatives with thiadiazole-containing compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-(oxydibenzene-4,1-diyl)bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide} undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole groups into more reduced forms, such as thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N,N’-(oxydibenzene-4,1-diyl)bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide} has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-(oxydibenzene-4,1-diyl)bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide} involves its interaction with specific molecular targets and pathways. The thiadiazole groups may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(oxydibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]
  • N,N’-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide)

Uniqueness

N,N’-(oxydibenzene-4,1-diyl)bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide} is unique due to its specific combination of an oxydibenzene core and thiadiazole groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-[4-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]phenoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3S4/c1-13-25-27-21(34-13)32-11-19(29)23-15-3-7-17(8-4-15)31-18-9-5-16(6-10-18)24-20(30)12-33-22-28-26-14(2)35-22/h3-10H,11-12H2,1-2H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHJCVVIURPPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)CSC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.